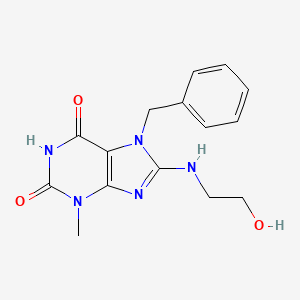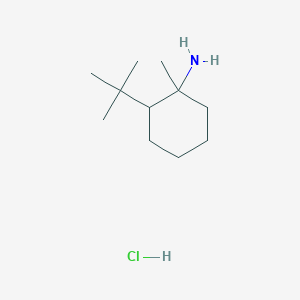
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione, also known as BHED, is a potent and selective inhibitor of mitochondrial calcium uptake. It was first synthesized in 2010 by a research team led by Dr. Gyorgy Hajnoczky at Thomas Jefferson University in Philadelphia. Since then, BHED has been extensively studied for its potential applications in various scientific fields, including cell biology, neurology, and cardiology.
作用機序
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is a potent and selective inhibitor of mitochondrial calcium uptake. It works by binding to the mitochondrial calcium uniporter (MCU), a protein complex that regulates the uptake of calcium into the mitochondria. By inhibiting the MCU, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione reduces the amount of calcium that enters the mitochondria, which in turn affects cellular signaling and metabolism.
Biochemical and Physiological Effects:
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been shown to have a number of biochemical and physiological effects. In cell culture studies, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been shown to inhibit mitochondrial calcium uptake and reduce cellular ATP levels. In animal studies, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been shown to protect against mitochondrial dysfunction and oxidative stress in the brain and heart. 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has also been shown to improve cardiac function and reduce infarct size in animal models of heart disease.
実験室実験の利点と制限
One advantage of 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is its potency and selectivity for the MCU. This allows researchers to study the specific role of mitochondrial calcium uptake in cellular signaling and metabolism. However, one limitation of 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are a number of future directions for research on 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione. One area of interest is the development of more potent and selective inhibitors of the MCU. Another area of interest is the investigation of the role of mitochondrial calcium uptake in cancer and other diseases. Additionally, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has potential applications in drug discovery and development, as it can be used to screen for compounds that modulate mitochondrial calcium uptake.
合成法
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione is synthesized from commercially available starting materials using a multi-step reaction sequence. The synthesis involves the protection of the purine ring, followed by the selective alkylation of the nitrogen at position 8. The resulting intermediate is then deprotected and coupled with benzyl bromide to form the final product. The overall yield of the synthesis is around 15%.
科学的研究の応用
7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been extensively studied for its potential applications in various scientific fields. In cell biology, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been used to study the role of mitochondrial calcium uptake in cellular signaling and metabolism. In neurology, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been used to investigate the role of mitochondrial calcium uptake in neuronal function and neurodegenerative diseases. In cardiology, 7-Benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione has been used to study the role of mitochondrial calcium uptake in cardiac function and heart disease.
特性
IUPAC Name |
7-benzyl-8-(2-hydroxyethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-19-12-11(13(22)18-15(19)23)20(14(17-12)16-7-8-21)9-10-5-3-2-4-6-10/h2-6,21H,7-9H2,1H3,(H,16,17)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOLOXBXSDTFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[3-[(2,6-dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2621698.png)
![Methyl 2-[(3-bromo-4-methylbenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2621699.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(p-tolyl)pteridine-2,4-diamine](/img/structure/B2621702.png)


![N-(4-acetylphenyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2621710.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2621713.png)
![4-[5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2621716.png)
![7H-imidazo[1,2-d][1,2,4]triazin-8-one](/img/structure/B2621718.png)

![7-(4-Hydroxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2621720.png)